molecular formula C4H3Cl2NO2 B14600710 5-Amino-3,4-dichlorofuran-2(5H)-one CAS No. 60696-35-7

5-Amino-3,4-dichlorofuran-2(5H)-one

Katalognummer: B14600710
CAS-Nummer: 60696-35-7
Molekulargewicht: 167.97 g/mol
InChI-Schlüssel: BNALRIIAIHMLME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3,4-dichlorofuran-2(5H)-one is a chemical compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3,4-dichlorofuran-2(5H)-one may involve large-scale chlorination and amination processes, with careful control of reaction parameters to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming furan-2,3,4-trione derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydrofuran derivatives.

    Substitution: The amino and chloro groups can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trione derivatives, while substitution reactions can produce a variety of amino or thiol-substituted furan compounds.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Amino-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets. The amino and chloro groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-chlorofuran-3(2H)-one
  • 3,4-Dichlorofuran-2(5H)-one
  • 5-Amino-3-chlorofuran-2(5H)-one

Comparison

Compared to similar compounds, 5-Amino-3,4-dichlorofuran-2(5H)-one may exhibit unique reactivity due to the presence of both amino and dichloro substituents. This can influence its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

60696-35-7

Molekularformel

C4H3Cl2NO2

Molekulargewicht

167.97 g/mol

IUPAC-Name

2-amino-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(8)9-3(1)7/h3H,7H2

InChI-Schlüssel

BNALRIIAIHMLME-UHFFFAOYSA-N

Kanonische SMILES

C1(C(=C(C(=O)O1)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.